Molecular Weight and Ring Size Differentiation: Oxolane (5-Membered) vs. Oxane (6-Membered) Core
The target compound possesses a five-membered oxolane (tetrahydrofuran) ring, whereas the directly analogous oxane (tetrahydropyran) derivative rac-(2R,3R)-2-(1-methyl-1H-imidazol-2-yl)oxane-3-carbaldehyde (CAS 1932598-18-9) contains a six-membered oxygen heterocycle. This ring-size difference produces a molecular weight differential of 14.03 g/mol (180.20 vs. 194.23 g/mol) and alters both the conformational landscape and the spatial orientation of the imidazole and aldehyde substituents . The oxolane ring is more compact, with fewer low-energy conformations available compared with the oxane ring, which can influence the diastereoselectivity of reactions at the aldehyde center. The 14 Da reduction in molecular weight also contributes to improved ligand efficiency metrics (LE = 1.4 × pIC₅₀ / heavy atom count) when the compound is used as a fragment or scaffold in drug discovery programs.
| Evidence Dimension | Molecular weight and ring size |
|---|---|
| Target Compound Data | MW = 180.20 g/mol; 5-membered oxolane ring; C₉H₁₂N₂O₂ |
| Comparator Or Baseline | rac-(2R,3R)-2-(1-methyl-1H-imidazol-2-yl)oxane-3-carbaldehyde (CAS 1932598-18-9): MW = 194.23 g/mol; 6-membered oxane ring; C₁₀H₁₄N₂O₂ |
| Quantified Difference | ΔMW = −14.03 g/mol (−7.2% lower); ring size: 5 vs. 6 atoms |
| Conditions | Physicochemical property comparison; structures confirmed by CAS registry and vendor listings |
Why This Matters
Lower molecular weight improves ligand efficiency and may enhance membrane permeability, making the oxolane scaffold preferable for fragment-based drug discovery or when molecular weight budgets are constrained in lead optimization.
